2,5-Dibromo-3-methylpyridine
Overview
Description
2,5-Dibromo-3-methylpyridine is a chemical compound with the molecular formula C6H5Br2N . It is also known by other names such as 2,5-Dibromo-3-picoline . The molecular weight of this compound is 250.92 g/mol .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-3-methylpyridine can be represented by the SMILES stringCc1cc(Br)cnc1Br
. The InChI representation is InChI=1S/C6H5Br2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
. These representations provide a detailed view of the arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2,5-Dibromo-3-methylpyridine is an off-white to beige crystalline powder . It has a melting point of 43-47 °C . The compound is soluble in methanol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity .Scientific Research Applications
Palladium-Catalyzed Regioselective Carbonylation
2,5-Dibromo-3-methylpyridine is used in a palladium-catalyzed highly regioselective one-step carbonylation. This process is essential for producing alkyl esters and amides with high regioselectivity, facilitated by a novel nonphosphine-based 2,2-bipyridine ligand. This method has been scaled up for clinical trials of oncologic treatments (Wu, Wong, & Poirier, 1999).
Synthesis of Poly(methylpyridine-2,5-diyl)s
By dehalogenation polycondensation with zerovalent nickel complexes, 2,5-dibromo-methylpyridine is transformed into poly(methylpyridine-2,5-diyl)s. These polymers, which exhibit semiconducting properties upon reduction, have higher molecular weights compared to poly(pyridine-2,5-diyl) (Maruyama, Zhou, Kubota, & Yamamoto, 1992).
Electrophoretic Separation of Methylpyridines
The electrophoretic mobilities of various methylpyridines, including those substituted at the 2, 3, and 4 positions, are significantly influenced by pH adjustments and the use of cationic surfactants (Wren, 1991).
Synthesis and Characterization of Complex Compounds
Complexes such as [Co(Mepydc)(H2O)4]n·2.5nH2O (Mepydc=3-methylpyridine-2,5-dicarboxylic acid) have been synthesized and characterized, revealing insights into molecular structure and interactions (Ya-zhen, 2007).
Preparation of Semiconducting Materials
Chemical and electrochemical reductions of certain methylpyridines, including derivatives of 2,5-Dibromo-3-methylpyridine, can convert them into semiconducting materials, useful in various electronic applications (Maruyama et al., 1992).
Synthesis of Metal-Complexing Molecular Rods
Efficient syntheses have been developed for brominated bipyridines and bipyrimidines, crucial for the creation of metal-complexing molecular rods. These syntheses involve coupling reactions with 2,5-dibromopyridine (Schwab, Fleischer, & Michl, 2002).
Antimicrobial Activity and DNA Interactions
Silver(I) complexes with 2-amino-3-methylpyridine ligands have shown antimicrobial activity against certain bacteria and yeasts, and also bind to DNA, impacting its electrophoretic mobility (Abu-Youssef et al., 2010).
Photochemical Studies
Photoinduced amino-imino tautomerism has been observed in 2-amino-5-methylpyridine, which is significant for understanding molecular behavior under UV irradiation (Akai et al., 2006).
Safety And Hazards
2,5-Dibromo-3-methylpyridine is classified as Acute Tox. 3 Oral, Eye Dam. 1, and Skin Irrit. 2 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .
properties
IUPAC Name |
2,5-dibromo-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMXEVCFAUTBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355833 | |
Record name | 2,5-Dibromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-methylpyridine | |
CAS RN |
3430-18-0 | |
Record name | 2,5-Dibromo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dibromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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